1,2,3,4-Tetrahydronaphthalene

Catalog No.
S545044
CAS No.
119-64-2
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4-Tetrahydronaphthalene

CAS Number

119-64-2

Product Name

1,2,3,4-Tetrahydronaphthalene

IUPAC Name

1,2,3,4-tetrahydronaphthalene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6H,3-4,7-8H2

InChI Key

CXWXQJXEFPUFDZ-UHFFFAOYSA-N

SMILES

C1CCC2=CC=CC=C2C1

Solubility

3.54e-04 M
MISCIBLE WITH ETHANOL, BUTANOL, ACETONE, BENZENE, PETROLEUM ETHER, CHLOROFORM, &PETROLEUM ETHER, DECALIN; SOL IN METHANOL: 50.6% WT/WT; INSOL IN WATER.
SOL IN ANILINE
SOL IN ETHER
Solubility in water: very poo

Synonyms

Tetralin; AI3-01257; AI3 01257; AI301257

Canonical SMILES

C1CCC2=CC=CC=C2C1

Description

The exact mass of the compound 1,2,3,4-Tetrahydronaphthalene is 132.0939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.54e-04 mmiscible with ethanol, butanol, acetone, benzene, petroleum ether, chloroform, &petroleum ether, decalin; sol in methanol: 50.6% wt/wt; insol in water.sol in anilinesol in ethersolubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77451. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Tetrahydronaphthalenes - Supplementary Records. It belongs to the ontological category of tetralins in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,2,3,4-Tetrahydronaphthalene, also known as tetralin, is a bicyclic hydrocarbon with the molecular formula C10H12C_{10}H_{12}. It is a colorless liquid at room temperature and is characterized by its distinct structure, which consists of two fused cyclohexane rings. This compound is a partially hydrogenated derivative of naphthalene, where four hydrogen atoms have been added to the naphthalene structure, resulting in increased saturation and altered chemical properties compared to its parent compound. The compound has a boiling point of approximately 207.57 °C at standard atmospheric pressure and exhibits a moderate water solubility of 45 mg/L at 20 °C .

Tetralin is a flammable liquid with a moderate vapor pressure. It can be irritating to the skin, eyes, and respiratory system upon contact or inhalation. Additionally, tetralin is suspected to be a carcinogen []. Here are some key safety points:

  • Flammability: Tetralin has a flash point of 74 °C, indicating a moderate fire hazard.
  • Toxicity: Acute exposure to tetralin can cause skin and eye irritation, respiratory tract irritation, and central nervous system depression. Chronic exposure is suspected to be carcinogenic [].
  • Reactivity: Tetralin can form explosive peroxides upon prolonged storage or exposure to light and air [].

Hydrogen Donor Solvent

  • Tetralin's ability to act as a hydrogen donor solvent makes it valuable in organic chemistry reactions. It can donate hydrogen atoms to other molecules, facilitating transformations like dehydrogenation and hydrodesulfurization. This property is particularly useful in the study of complex organic molecules and the development of new synthetic methods .

Coal Liquefaction

  • Research into alternative fuel sources explores tetralin's potential in coal liquefaction. In this process, coal is converted into liquid fuels under high pressure and temperature. Tetralin acts as a hydrogen donor solvent, promoting the breakdown of coal's complex structure into usable liquid hydrocarbons .

Fullerene Synthesis

  • Fullerenes are fascinating carbon cages with unique properties. Scientific research utilizes tetralin as a raw material in the synthesis of fullerenes. Under specific conditions, high-temperature reactions involving tetralin can lead to the formation of fullerene molecules .
Typical of hydrocarbons. Some notable reactions include:

  • Hydrogenation: It can be produced via the catalytic hydrogenation of naphthalene using nickel or palladium catalysts .
  • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions. For example, it reacts with bromine in the presence of light to yield 1-bromo-1,2,3,4-tetrahydronaphthalene .
  • Dehydrogenation: Under certain conditions, tetralin can be dehydrogenated back to naphthalene or further hydrogenated to form decahydronaphthalene (decalin) .

The biological activity of 1,2,3,4-tetrahydronaphthalene has been explored in various studies. It is rapidly absorbed when ingested or inhaled and is metabolized primarily through hydroxylation at the non-aromatic portion of the molecule. The metabolites are mainly excreted as glucuronides in urine, with some elimination occurring via feces. Notably, dark green urine can indicate metabolization to specific pigments . The acute toxicity of tetralin is relatively low, with an oral LD50 value reported at 2860 mg/kg in male rats .

Several methods exist for synthesizing 1,2,3,4-tetrahydronaphthalene:

  • Catalytic Hydrogenation: The most common method involves the hydrogenation of naphthalene using catalysts such as nickel or palladium under high-pressure conditions .
  • Darzens Tetralin Synthesis: This classic method employs intramolecular electrophilic aromatic substitution using a 1-aryl-pent-4-ene substrate in the presence of concentrated sulfuric acid .
  • From Fossil Fuels: Tetralin can also be derived from fossil materials like coal and petroleum through thermal processes or during combustion .

1,2,3,4-Tetrahydronaphthalene has several applications across different industries:

  • Solvent: It serves as a hydrogen-donor solvent in coal liquefaction processes and other organic syntheses due to its ability to donate hydrogen atoms .
  • Intermediate in Organic Synthesis: Tetralin is utilized as an intermediate for synthesizing various organic compounds and chemicals .
  • Coolant: It has been used in sodium-cooled fast reactors as a secondary coolant to maintain solidified sodium seals around pump impellers .

Research on interaction studies involving 1,2,3,4-tetrahydronaphthalene indicates that it can interact with various biological systems. Its metabolites have been studied for potential effects on human health and environmental impact. Additionally, studies have shown that it can participate in complexation reactions with transition metals, enhancing its utility in coordination chemistry .

1,2,3,4-Tetrahydronaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
NaphthalenePolycyclic Aromatic HydrocarbonFully unsaturated; higher volatility and reactivity
DecahydronaphthaleneFully Saturated HydrocarbonMore saturated than tetralin; used as a lubricant
DihydronaphthalenePartially Saturated HydrocarbonLess saturated than tetralin; different reactivity

Similar Compounds:

  • Naphthalene
  • Decahydronaphthalene (also known as decalin)
  • Dihydronaphthalene (also known as dihydrotetralin)

Each of these compounds exhibits unique properties due to their saturation levels and structural differences. For instance, while naphthalene is more volatile and reactive due to its unsaturation, decahydronaphthalene's complete saturation makes it more stable and suitable for applications requiring lubricity.

Molecular Architecture and Conformational Analysis

1,2,3,4-Tetrahydronaphthalene, commonly known as tetralin, is an ortho-fused bicyclic hydrocarbon that represents a partially hydrogenated derivative of naphthalene [1]. The molecular structure consists of a benzene ring fused to a cyclohexane ring, with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 grams per mole [1] [2] [3]. The compound exhibits the International Union of Pure and Applied Chemistry Standard InChI Key CXWXQJXEFPUFDZ-UHFFFAOYSA-N and is registered under Chemical Abstracts Service number 119-64-2 [1] [2] [3].

The conformational landscape of 1,2,3,4-tetrahydronaphthalene has been extensively studied through computational investigations. The molecule is characterized by a twisted conformation as its global minimum energy structure [4] [5]. The six-membered saturated ring adopts a non-planar geometry, which distinguishes it from the planar aromatic portion of the molecule [4] [5]. Theoretical calculations have determined that the barrier to planarity is substantial, with values of 4811 cm⁻¹ for the ground state (S₀) and 5100 cm⁻¹ for the first excited state (S₁) [6]. This high barrier indicates that the molecule strongly prefers non-planar conformations under normal conditions.

The conformational dynamics involve interconversion between two half-chair forms of the saturated ring [4] [5]. The ring-twisting vibrational mode (ν₃₁) represents a low-frequency motion that facilitates this conformational flexibility [6]. When constrained to planarity, the molecule would exhibit C₂ᵥ symmetry, but the natural twisted conformation breaks this symmetry [1]. Recent computational studies have shown that the twisted conformer is energetically favored over bent conformations, with the energy difference being sensitive to substitution patterns [4] [5].

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of 1,2,3,4-tetrahydronaphthalene reflect its molecular structure and intermolecular interactions. The compound exists as a colorless liquid at ambient conditions with a melting point ranging from -35°C to -36°C [2] [3] [7]. The boiling point occurs at 207.0°C to 207.6°C under standard atmospheric pressure [2] [3] [7]. The relatively high boiling point compared to its molecular weight indicates significant intermolecular forces, primarily van der Waals interactions arising from the bicyclic aromatic system.

Critical properties have been experimentally determined and calculated. The critical temperature is 720.15 Kelvin [8], while the critical pressure ranges from 3630 to 3750 kilopascals [8]. The critical density varies between 300.1 and 330.5 kilograms per cubic meter [8]. The acentric factor, which describes the deviation from spherical molecular shape, has been determined to be 0.303 [8], indicating moderate molecular asymmetry.

Thermodynamic data reveal that the standard enthalpy of formation in the gas phase ranges from 2.76 to 30.00 kilojoules per mole [8]. The enthalpy of vaporization spans 55.00 to 58.60 kilojoules per mole [8], reflecting the energy required to overcome intermolecular attractions during the liquid-to-vapor phase transition. These values are consistent with the compound's aromatic character and molecular size.

Phase Transition Characteristics

The phase behavior of 1,2,3,4-tetrahydronaphthalene is governed by its molecular structure and intermolecular forces. The relatively low melting point suggests weak crystal packing forces, while the elevated boiling point indicates stronger liquid-phase intermolecular interactions. The compound exhibits normal liquid behavior across a wide temperature range, with the liquid phase stable from approximately -35°C to 207°C under atmospheric pressure.

Vapor pressure measurements at 20°C range from 0.18 to 0.34 millimeters of mercury [3] [9], indicating moderate volatility. The vapor density is 4.55 to 4.56 times that of air [2] [3], consistent with the molecular weight of 132.20 grams per mole. The relatively low vapor pressure suggests that 1,2,3,4-tetrahydronaphthalene has limited tendency for atmospheric release under ambient conditions.

The flash point ranges from 71°C to 77°C [2] [3] [10], classifying the compound as a combustible liquid that requires careful handling near ignition sources. The autoignition temperature is 723°F (384°C) [2] [3], indicating thermal stability at moderate temperatures but potential for spontaneous ignition at elevated temperatures.

Solubility Profile and Solvent Interactions

The solubility characteristics of 1,2,3,4-tetrahydronaphthalene are dominated by its hydrophobic nature and aromatic character. Water solubility is extremely limited at 45 milligrams per liter at 20°C [3] [9], reflecting the compound's nonpolar character. The octanol-water partition coefficient (log P) ranges from 3.52 to 3.78 [9] [8], indicating strong preference for organic phases over aqueous environments.

The Henry's law constant of 138 Pa·m³/mol [9] suggests high volatility from aqueous solutions, with rapid partitioning to the gas phase when present in water. This behavior has important implications for environmental fate and transport, as the compound will preferentially partition to organic matter and atmospheric phases rather than remaining dissolved in water.

1,2,3,4-Tetrahydronaphthalene demonstrates excellent solubility in organic solvents, being miscible with petroleum ether, chloroform, ethanol, butanol, acetone, and benzene [11]. This broad solubility in organic media makes it valuable as a hydrogen-donor solvent in various chemical processes [12]. The compound shows moderate solubility in methanol at 50.6% weight/weight [11], indicating some compatibility with polar protic solvents.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1,2,3,4-tetrahydronaphthalene through analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the aromatic protons appear as a complex multiplet at 7.067 parts per million [13] [14]. This chemical shift is characteristic of protons on a benzene ring system and confirms the aromatic nature of one portion of the molecule.

The aliphatic protons show distinct chemical shift patterns that reflect their chemical environments. The methylene protons adjacent to the aromatic ring (positions 1 and 4) appear at 2.768 parts per million [13] [14], while the internal methylene protons (positions 2 and 3) resonate at 1.795 parts per million [13] [14]. This upfield shift of the internal protons results from their greater distance from the deshielding aromatic ring system.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct electronic environments of the carbon atoms. The aromatic carbons display chemical shifts at 125.610, 129.342, and 137.342 parts per million [15] [14], with the variations reflecting different substitution patterns and electronic effects within the aromatic system. The aliphatic carbons appear at 23.429 and 29.600 parts per million [15] [14], consistent with methylene carbons in different chemical environments relative to the aromatic ring.

Infrared and Raman Spectroscopy

Infrared spectroscopy of 1,2,3,4-tetrahydronaphthalene reveals characteristic vibrational modes that confirm the molecular structure and provide information about conformational preferences. The carbon-hydrogen stretching region spans 2800 to 3100 wavenumbers [16] [17], with distinct bands corresponding to aromatic and aliphatic carbon-hydrogen bonds. The aromatic carbon-hydrogen stretches typically appear at higher frequencies within this range, while aliphatic stretches occur at lower frequencies.

The aromatic carbon-carbon stretching modes appear in the region from 1450 to 1650 wavenumbers [16] [17], characteristic of benzene ring vibrations. These bands provide confirmation of the aromatic character and can be used to monitor structural changes or chemical modifications of the aromatic system.

Infrared multiple-photon dissociation spectroscopy studies have provided detailed information about protonated 1,2,3,4-tetrahydronaphthalene [18]. These investigations reveal the preferred sites of protonation and subsequent fragmentation pathways, with density functional theory calculations supporting experimental observations. The spectroscopic data indicate preferential protonation at specific positions on the aromatic ring.

Mass Spectrometric Fingerprinting

Mass spectrometric analysis of 1,2,3,4-tetrahydronaphthalene provides crucial information for compound identification and structural elucidation. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular weight of the compound [19] [20]. This molecular ion serves as the base peak in electron ionization mass spectra, indicating relatively stable ionization behavior.

Fragmentation patterns under electron ionization conditions have been extensively studied. The major fragmentation pathways involve loss of neutral species such as methyl radicals, ethylene, and propyl radicals [21]. Tandem mass spectrometry studies using imaging photoelectron photoion coincidence spectroscopy have revealed that ionized 1,2,3,4-tetrahydronaphthalene can undergo ring-opening reactions and hydrogen-shift processes leading to isomerization to 1-methylindane ion structures [21].

The ionization energy has been precisely determined through threshold photoelectron spectroscopy as 8.46 ± 0.01 electron volts [21]. This value provides fundamental thermodynamic information about the ease of electron removal and is consistent with the aromatic character of the molecule. Rice-Ramsperger-Kassel-Marcus modeling of fragmentation kinetics has revealed a two-well potential energy surface for the ionized molecule, indicating complex rearrangement processes following ionization [21].

Mass spectrometric studies have also investigated the dissociation dynamics of protonated 1,2,3,4-tetrahydronaphthalene [18]. Under infrared multiple-photon dissociation conditions, the protonated molecule primarily fragments to produce an ion at mass-to-charge ratio 91, corresponding to a benzylium-type ion. The absence of hydrogen or molecular hydrogen loss indicates specific fragmentation pathways that involve carbon-carbon bond cleavage rather than simple hydrogen elimination processes.

Data Summary Tables

PropertyValueSource
Molecular FormulaC₁₀H₁₂ [1] [2] [3]
Molecular Weight (g/mol)132.20-132.21 [1] [2] [3]
CAS Registry Number119-64-2 [1] [2] [3]
Melting Point (°C)-35 to -36 [2] [3] [7]
Boiling Point (°C)207-207.6 [2] [3] [7]
Density at 25°C (g/mL)0.973 [2] [3] [22]
Refractive Index (n20/D)1.541-1.542 [2] [22] [10]
Critical Temperature (K)720.15 [8]
Critical Pressure (kPa)3630-3750 [8]
Water Solubility at 20°C (mg/L)45 [3] [9]
Log P (octanol/water)3.52-3.78 [9] [8]
Ionization Energy (eV)8.44-8.46 [21] [8]
Spectroscopic MethodCharacteristic Values/PeaksReference
¹H NMR (aromatic region)7.067 ppm (4H, multiplet) [13] [14]
¹H NMR (aliphatic region)1.795 ppm (4H) and 2.768 ppm (4H) [13] [14]
¹³C NMR (aromatic carbons)125.610, 129.342, 137.342 ppm [15] [14]
¹³C NMR (aliphatic carbons)23.429, 29.600 ppm [15] [14]
Mass spectrum molecular ionm/z 132 [19] [20]
Ionization energy8.46 ± 0.01 eV [21]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tetrahydronaphthalene appears as a light colored liquid. May be irritating to skin, eyes and mucous membranes.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

COLORLESS LIQUID

XLogP3

3.5

Exact Mass

132.0939

Boiling Point

406 °F at 760 mm Hg (USCG, 1999)
207.6 °C
207.6 °C @ 760 MM HG

Flash Point

176 °F (USCG, 1999)
171 °F (77 °C) (OPEN CUP); 180 °F (82 °C) (CLOSED CUP)
160 °F (71 °C) (CLOSED CUP)
176 °C (Closed cup); 190 °F (Open cup)
77 °C o.c.

Vapor Density

4.6 (AIR= 1)
Relative vapor density (air = 1): 4.6

Density

0.974 at 68 °F (liquid (USCG, 1999)
0.9702 G/ML @ 20 °C/4 °C
Relative density (water = 1): 0.9702

LogP

3.49 (LogP)
3.78

Odor

ODOR RESEMBLING MIXTURE OF BENZENE & MENTHOL
MOLDY, TURPENTINE ODOR
Pungent odo

Appearance

Solid powder

Melting Point

-23.1 °F (USCG, 1999)
-35.7 °C
-35.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FT6XMI58YQ

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.03 mm Hg (USCG, 1999)
0.37 mmHg
0.368 mm Hg at 25 °C, from experimentally derived coefficients
Vapor pressure, kPa at 25 °C: 0.05

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

DECAHYDRONAPHTHALENE AND NAPHTHALENE ARE THE PRINCIPAL IMPURITIES.

Other CAS

119-64-2
68412-24-8

Wikipedia

Tetralin

Biological Half Life

5.62 Days
8.00 Days

Methods of Manufacturing

BY CATALYTIC HYDROGENATION OF PURIFIED NAPHTHALENE.
... FORMED DURING ACIDIC, CATALYTIC HYDROCRACKING OF PHENANTHRENE.
ISOLATED FROM MIDDLE FRACTION OF COAL OIL.
Hydrogenation of naphthalene in the presence of a catalyst at 150 °C.

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Naphthalene, 1,2,3,4-tetrahydro-: ACTIVE
Naphthalene, 1,2,3,4-tetrahydro-, C1-4-alkyl derivs.: ACTIVE
PEROXIDE FORMATION /FROM CONTACT WITH AIR/ IS PREVENTED BY THE ADDITION OF AN ANTIOXIDANT, SUCH AS HYDROQUINONE.
Compatible with natural and synthetic vehicles.
The germicidal action of quaternary ammonium cmpd was increased by a factor of 3 with the addition of tetralin.
Tetralin ring used in a group of new fungicidal phenols, which have lower phyto and mammalian toxicity as compared to known phenolic fungicides.
Used as a chemical intermediary in the formation of acylisopropyltetramethylindans which have a musk aroma and enhance the aroma of perfume cmpd and colognes.

Clinical Laboratory Methods

A method /has been described/ for the quantification of tetralin in the presenceof petroleum-type hydrocarbons in avian tissues which involves pentane extraction followed by GLC and GLC-MS ... .
A procedure /has been described/ for the determination of tetralin in the presence of a number of other organic compounds in fish samples by vacuum distillation and fused silica capillary GC/MS ... .
Metabolites of tetralin in human urine have been quantitated by GLC equipped with a flame ionization detector.

Storage Conditions

IN GENERAL MATERIALS ... TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN COOL ... VENTILATED PLACE, OUT OF ... SUN, AWAY FROM ... FIRE HAZARD ... BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED.

Stability Shelf Life

PROLONGED, INTIMATE CONTACT WITH AIR MAY CAUSE THE FORMATION OF TETRALIN PEROXIDE; VOLATILE WITH STEAM

Dates

Modify: 2023-08-15
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